(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one
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Overview
Description
(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the dioxolane ring, followed by further functionalization to introduce the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane and pyridine derivatives, such as:
Uniqueness
What sets (3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one apart is its unique combination of the dioxolane and pyridine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(3aS,7aR)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one |
InChI |
InChI=1S/C8H13NO3/c1-8(2)11-5-3-7(10)9-4-6(5)12-8/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
APJJYRJCIHZJLM-RITPCOANSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC(=O)NC[C@@H]2O1)C |
Canonical SMILES |
CC1(OC2CC(=O)NCC2O1)C |
Origin of Product |
United States |
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